![molecular formula C17H19NO5 B2797972 (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide CAS No. 1798411-90-1](/img/structure/B2797972.png)
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide
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Description
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide, also known as DFA-1, is a synthetic compound that has been studied for its potential use in treating various diseases. This compound has been of interest to researchers due to its unique chemical structure and potential therapeutic benefits.
Scientific Research Applications
Broad Spectrum Cytotoxic Agents
One area of research has focused on the development of 2-phenylacrylamides as broad-spectrum cytotoxic agents for cancer treatment. A study led by Tarleton et al. (2013) synthesized a series of compounds, including analogues with furan moieties, showing significant cytotoxic activity against a range of cancer cell lines. Their research highlighted the potential of furan-containing acrylamides as a new scaffold for developing anticancer drugs with enhanced potency (Tarleton et al., 2013).
Enantioselective Ene-Reduction
Jimenez et al. (2019) reported on the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation and its enantioselective ene-reduction by marine and terrestrial fungi. This process resulted in compounds with a chiral center, showcasing an environmentally friendly method to produce enantiomerically enriched chemicals, which could have implications in pharmaceutical synthesis and research (Jimenez et al., 2019).
Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) Furan-2-carboxamide Derivatives
Research by Bonilla-Castañeda et al. (2022) focused on synthesizing N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including compounds with 3,4-dimethoxyphenyl groups. These derivatives possess potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, indicating their broad therapeutic potential (Bonilla-Castañeda et al., 2022).
Crystal Structures of Acrylamide Derivatives
The crystal structure analysis of N-tosylacrylamide compounds, including (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide, by Cheng et al. (2016), provided insights into the molecular conformation and interactions of these compounds. Understanding the crystal structures aids in the design and synthesis of compounds with specific properties and activities (Cheng et al., 2016).
Thermoresponsive Poly(meth)acrylamides
A study by Du et al. (2010) explored the synthesis and aqueous solution properties of poly(meth)acrylamide derivatives with pendent cyclic orthoester groups. These polymers demonstrate thermosensitive properties and are susceptible to hydrolysis under mildly acidic conditions. Such materials have potential applications in drug delivery systems and responsive materials (Du et al., 2010).
properties
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-15-7-5-12(10-16(15)22-2)14(19)11-18-17(20)8-6-13-4-3-9-23-13/h3-10,14,19H,11H2,1-2H3,(H,18,20)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFODUFKSDAJSKK-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=CC=CO2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)/C=C/C2=CC=CO2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide |
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